molecular formula C16H14N2O3S2 B2738574 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 862807-71-4

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2738574
CAS RN: 862807-71-4
M. Wt: 346.42
InChI Key: OUCFXRVBPVVVQB-VMPITWQZSA-N
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Description

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as DMAT, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of protein kinases, which play a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis. DMAT has been shown to selectively inhibit several protein kinases, including CK2, DYRK1A, and PIM1, making it a valuable tool for studying the functions of these kinases in various biological processes.

Scientific Research Applications

Photocatalysis for Hydrogen Evolution

The compound has been investigated for its role in photocatalytic hydrogen evolution. Researchers have explored its potential as a building block in polymeric photocatalysts. Specifically, a sulfone-based dual acceptor copolymer derived from this compound demonstrated remarkable photocatalytic activity, achieving high hydrogen evolution rates under visible-light illumination. This material design strategy offers an alternative approach to boost photocatalytic efficiency .

Materials Science: 4,8-Functionalized Benzo[1,2-b:4,5-b′]dithiophenes (BDTs)

The compound serves as a precursor for constructing 4,8-functionalized benzo[1,2-b:4,5-b′]dithiophenes (BDTs). These BDT derivatives are versatile platforms for designing organic semiconductors and materials. Pd-mediated coupling reactions, including Suzuki–Sonogashira coupling and carbon–sulfur bond formation, allow straightforward access to these functionalized BDTs. Researchers utilize this methodology to create libraries of BDT-based materials with tailored properties .

Ternary Organic Solar Cells (PSCs)

In the field of organic photovoltaics, the compound has been employed as a second acceptor material in ternary organic solar cells (PSCs). By incorporating it into a binary active layer alongside other polymers, researchers achieved efficient energy conversion. For instance, combining the compound with wide-bandgap and low-bandgap acceptors resulted in improved performance in ternary PSCs .

properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-11-6-7-12(21-2)15-14(11)18-16(23-15)17-13(19)8-5-10-4-3-9-22-10/h3-9H,1-2H3,(H,17,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCFXRVBPVVVQB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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